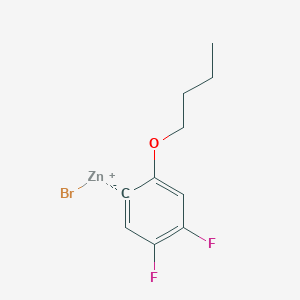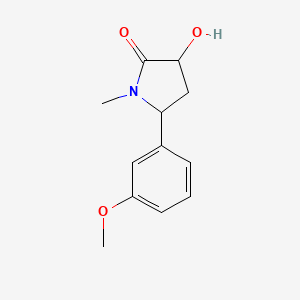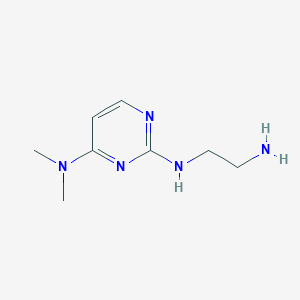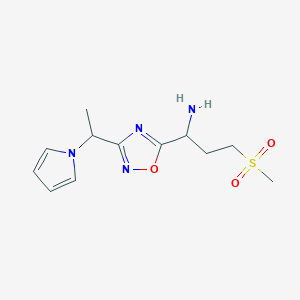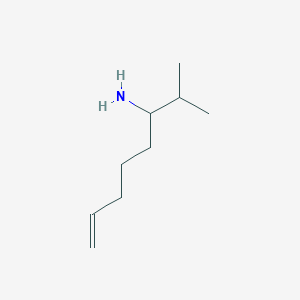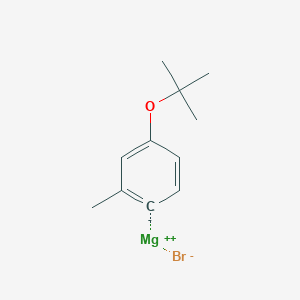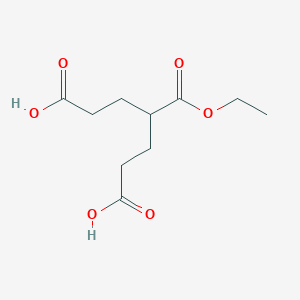
4-(Ethoxycarbonyl)heptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
4-(Ethoxycarbonyl)heptanedioic acid can be synthesized by reacting pimelic acid with ethyl chloroacetoacetate in hot acetic acid . This reaction yields the desired compound, which can then be purified and used in further chemical processes. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound is produced efficiently and with high purity.
Analyse Des Réactions Chimiques
4-(Ethoxycarbonyl)heptanedioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-(Ethoxycarbonyl)heptanedioic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Ethoxycarbonyl)heptanedioic acid involves its interaction with various molecular targets and pathways. As a carbonyl compound, it can participate in reactions that modify its structure and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-(Ethoxycarbonyl)heptanedioic acid can be compared with other similar compounds, such as:
- 4-Acetyl-4-(ethoxycarbonyl)pimelic acid
- Ethyl 2,2-bis(2-carboxyethyl)acetoacetate
- 3-Acetyl-3-(ethoxycarbonyl)pentane-1,5-dicarboxylic acid
These compounds share similar structural features but may differ in their reactivity, applications, and specific uses. The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C10H16O6 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
4-ethoxycarbonylheptanedioic acid |
InChI |
InChI=1S/C10H16O6/c1-2-16-10(15)7(3-5-8(11)12)4-6-9(13)14/h7H,2-6H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
DLMYEESENYGTSV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



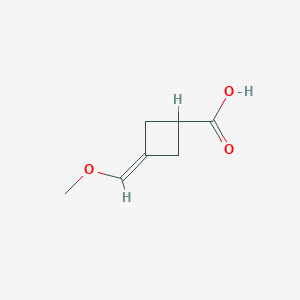

![Methyl 7-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14883046.png)

![Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14883055.png)
